molecular formula C21H26N2O5S B2773734 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946261-66-1

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2773734
CAS RN: 946261-66-1
M. Wt: 418.51
InChI Key: MZLUPPCKZKFSMC-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide, also known as BMD-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-15 belongs to the class of thiazolidinone derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Biological Activity

This compound undergoes facile condensation with aromatic aldehydes to yield derivatives that exhibit promising antibacterial activities. These activities suggest potential applications in developing new antimicrobial agents. Analytical data, including 1H-NMR, 13C-NMR, and IR spectral data, support the structural establishment of these compounds, indicating a broad research interest in the synthesis and application of similar benzamide derivatives in fighting bacterial infections (Patel & Dhameliya, 2010).

Antitumor and Bioactivity Improvement

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects and excellent bioactivities, suggesting a pathway for synthesizing compounds with significant medical applications. This synthesis process, starting from commercially available materials and characterized by various chemical reactions, highlights the compound's relevance in developing antitumor treatments (Bin, 2015).

Anti-Tubercular Scaffold

The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives has yielded compounds with significant anti-tubercular activity. This process showcases the innovative application of green chemistry tools in medicinal chemistry, particularly in developing treatments for tuberculosis. The non-cytotoxic nature of these compounds further enhances their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antipsychotic Potential

Continued study on benzamide derivatives has identified potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties, suggesting potential applications as antipsychotics. Compounds like 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide have shown balanced activity across these receptors, indicating their utility in developing novel treatments for schizophrenia (Xu et al., 2019).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematicidal activity, indicating potential agricultural applications. Compounds such as 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have exhibited significant activity against Bursaphelenchus xylophilus, a pest affecting timber industries. These findings open avenues for developing safer, more effective nematicides (Liu et al., 2022).

properties

IUPAC Name

4-butoxy-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-4-13-28-18-9-6-16(7-10-18)21(24)22-19-15-17(8-11-20(19)27-2)23-12-5-14-29(23,25)26/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLUPPCKZKFSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

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